

In-Depth Technical Guide: (3-Bromo-4-fluorophenyl)methanamine

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Compound of Interest

Compound Name:	(3-Bromo-4-fluorophenyl)methanamine
Cat. No.:	B1333402

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CAS Number: 388072-39-7

A Comprehensive Overview for Chemical Researchers and Drug Development Professionals

This technical whitepaper provides a detailed examination of **(3-Bromo-4-fluorophenyl)methanamine**, a halogenated benzylamine derivative of increasing interest in the fields of medicinal chemistry and organic synthesis. This document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis, and explores its potential applications as a key building block in the development of novel therapeutic agents.

Chemical and Physical Properties

(3-Bromo-4-fluorophenyl)methanamine is a substituted benzylamine that serves as a versatile intermediate in organic synthesis.^[1] Its chemical structure, featuring a bromine and a fluorine atom on the phenyl ring, provides multiple reaction sites for the construction of more complex molecules. The primary amine group is a key functional handle for a variety of chemical transformations.

Table 1: Physicochemical Properties of **(3-Bromo-4-fluorophenyl)methanamine**

Property	Value	Source/Comment
CAS Number	388072-39-7	-
Molecular Formula	C ₇ H ₇ BrFN	[2]
Molecular Weight	204.04 g/mol	[2]
Physical Form	Liquid	[3]
Purity	Typically ≥97%	Commercial Suppliers
Storage Conditions	2-8°C, sealed in a dry, dark place	[3]

Table 2: Spectroscopic Data for **(3-Bromo-4-fluorophenyl)methanamine**

Spectrum Type	Data	Source
¹ H NMR	Available	ChemicalBook

Note: Comprehensive experimental data for properties such as boiling point, density, and detailed spectral analyses (IR, Mass Spectrometry) are not readily available in published literature. The information provided is based on data from commercial suppliers and publicly accessible databases.

Synthesis and Experimental Protocols

The synthesis of **(3-Bromo-4-fluorophenyl)methanamine** is typically achieved through a two-step process starting from 4-fluorobenzaldehyde. The first step involves the bromination of the aromatic ring to yield the key intermediate, 3-bromo-4-fluorobenzaldehyde. The second step is the reductive amination of this aldehyde to the final primary amine product.

Synthesis of the Precursor: 3-Bromo-4-fluorobenzaldehyde

Multiple methods for the synthesis of 3-bromo-4-fluorobenzaldehyde have been reported. One common approach involves the direct bromination of 4-fluorobenzaldehyde.

Experimental Protocol: Bromination of 4-fluorobenzaldehyde

- Materials: 4-fluorobenzaldehyde, oleum (65%), iodine, zinc bromide, bromine, toluene, sodium thiosulfate, sodium sulfate.
- Procedure:
 - To a four-necked flask equipped with a stirrer, condenser, and thermometer, add 204g of 65% oleum, followed by 0.27g of iodine. Stir the mixture under a nitrogen atmosphere for 5 minutes.
 - Add 0.68g of zinc bromide to the reaction mixture and continue stirring for another 5 minutes.
 - Add 27.2g (0.219 mole) of 4-fluorobenzaldehyde dropwise over 1 hour, maintaining the temperature below 30°C.
 - Stir the resulting mixture for 15 minutes, then add 6.8mL (0.131 mole) of bromine dropwise over 3 hours, keeping the temperature below 30°C.
 - Heat the reaction mass to 40°C and maintain this temperature for 90 minutes. Monitor the reaction progress by Gas Chromatography (GC).
 - Once the reaction is complete (typically >98% product formation by GC), cool the mixture to 10°C and quench by slowly adding it to 128g of ice over 2 hours, ensuring the temperature does not exceed 25°C.
 - Extract the organic product with two 100 mL portions of toluene.
 - Wash the combined organic layers with three 100 mL portions of water.
 - Treat the organic layer with a sodium thiosulfate solution to remove any unreacted bromine.
 - Wash the organic layer with water, separate, and dry over anhydrous sodium sulfate.
 - Evaporate the solvent to yield the crude product.[\[4\]](#)

Table 3: Physicochemical Properties of 3-Bromo-4-fluorobenzaldehyde

Property	Value	Source
CAS Number	77771-02-9	[5]
Molecular Formula	C ₇ H ₄ BrFO	[4]
Molecular Weight	203.01 g/mol	[4] [5]
Physical Form	Crystals	[5]
Melting Point	31-33 °C	[5]
Boiling Point	138-139 °C / 2.5 mmHg	[5]

Synthesis of (3-Bromo-4-fluorophenyl)methanamine via Reductive Amination

While a specific, detailed protocol for the reductive amination of 3-bromo-4-fluorobenzaldehyde to **(3-bromo-4-fluorophenyl)methanamine** is not widely published in peer-reviewed literature, a general and reliable method can be proposed based on established procedures for reductive amination.[\[6\]](#) This reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, followed by in-situ reduction to the primary amine.

Proposed Experimental Protocol: Reductive Amination

- Materials: 3-bromo-4-fluorobenzaldehyde, ammonia source (e.g., ammonium acetate or aqueous ammonia), a suitable reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)), and an appropriate solvent (e.g., methanol or dichloromethane).[\[7\]](#)
- Procedure:
 - Dissolve 3-bromo-4-fluorobenzaldehyde in the chosen solvent in a round-bottom flask.
 - Add a large excess of the ammonia source to the solution.
 - Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

- Slowly add the reducing agent to the reaction mixture. If using sodium cyanoborohydride, the pH should be maintained between 6 and 7.^[7]
- Continue stirring the reaction at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or GC-MS.
- Upon completion, quench the reaction carefully with water or a dilute acid.
- Extract the product with an organic solvent.
- Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude **(3-bromo-4-fluorophenyl)methanamine**.
- Purify the product as necessary, for example, by column chromatography.

Potential Applications in Drug Discovery and Medicinal Chemistry

(3-Bromo-4-fluorophenyl)methanamine is a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the bromo, fluoro, and amino functional groups allows for diverse chemical modifications.

- Scaffold for Novel Compounds:** The primary amine can be readily derivatized to form amides, sulfonamides, and secondary or tertiary amines, which are common functional groups in many drug candidates.
- Cross-Coupling Reactions:** The bromine atom on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for constructing complex molecular architectures.
- Fluorine in Medicinal Chemistry:** The fluorine atom can enhance the metabolic stability, binding affinity, and bioavailability of drug molecules.

While specific examples of drug candidates synthesized directly from **(3-bromo-4-fluorophenyl)methanamine** are not extensively documented in publicly available literature,

the structural motif is present in various classes of compounds investigated for therapeutic potential, including kinase inhibitors and agents targeting central nervous system disorders. The versatility of this compound makes it a highly attractive starting material for the exploration of new chemical space in drug discovery programs.

Safety and Handling

(3-Bromo-4-fluorophenyl)methanamine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 4: Hazard and Precautionary Statements

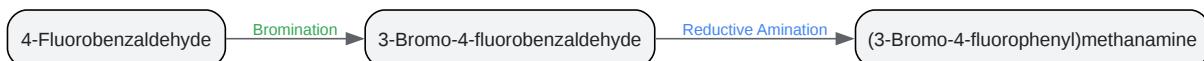
Category	Statements
Hazard Statements	H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled)
Precautionary Statements	P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician)

Note: This information is based on data from commercial suppliers and may not be exhaustive. Users should always consult the most recent Safety Data Sheet (SDS) before handling this compound.

Visualizations

Synthetic Pathway

The overall synthetic route from 4-fluorobenzaldehyde to **(3-bromo-4-fluorophenyl)methanamine** can be visualized as a two-step process.

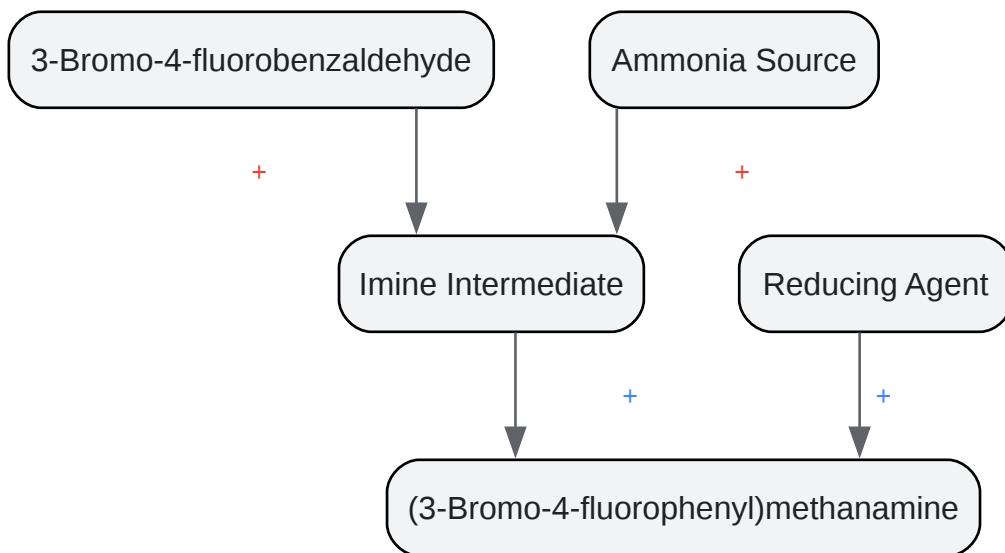


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Caption: Synthetic pathway for **(3-Bromo-4-fluorophenyl)methanamine**.

Reductive Amination Workflow

The key transformation of the aldehyde to the amine follows a general workflow.



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Caption: General workflow for the reductive amination step.

Conclusion

(3-Bromo-4-fluorophenyl)methanamine is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and organic synthesis. This guide has provided a consolidated resource of its known properties, detailed a reliable synthetic route, and highlighted its potential utility. Further research into the applications of this compound and its derivatives is likely to yield novel molecules with interesting biological activities, making it a compound of considerable interest to the scientific community.

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- To cite this document: BenchChem. [In-Depth Technical Guide: (3-Bromo-4-fluorophenyl)methanamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333402#3-bromo-4-fluorophenyl-methanamine-cas-number-388072-39-7>]

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